1-(4-Nitro-1,2,5-oxadiazol-3-yl)ethanone
Description
1-(4-Nitro-1,2,5-oxadiazol-3-yl)ethanone (CAS 159014-10-5), also known as 3-acetyl-4-nitrofurazan, is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) ring substituted with a nitro group at position 4 and an acetyl group at position 3. Its molecular formula is C₄H₃N₃O₄, with a molecular weight of 157.08 g/mol .
Properties
CAS No. |
159014-10-5 |
|---|---|
Molecular Formula |
C4H3N3O4 |
Molecular Weight |
157.08 g/mol |
IUPAC Name |
1-(4-nitro-1,2,5-oxadiazol-3-yl)ethanone |
InChI |
InChI=1S/C4H3N3O4/c1-2(8)3-4(7(9)10)6-11-5-3/h1H3 |
InChI Key |
XRQZPMJZJBRWEC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NON=C1[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=NON=C1[N+](=O)[O-] |
Synonyms |
Ethanone, 1-(4-nitro-1,2,5-oxadiazol-3-yl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Oxadiazole Ring
Key structural analogs differ in substituents on the oxadiazole ring, which modulate electronic properties and reactivity:
Physical and Chemical Properties
- Reactivity: The nitro group in the target compound enhances electrophilicity, making it prone to nucleophilic substitution or decomposition under thermal stress . Methyl-substituted analogs exhibit greater thermal stability due to electron-donating effects . Amino derivatives (e.g., CAS 898745-71-6) participate in hydrogen bonding, improving solubility for pharmaceutical use .
- Thermal Stability :
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